molecular formula C9H8N2O2S B13524555 4-Quinolinesulfonamide CAS No. 270902-37-9

4-Quinolinesulfonamide

Cat. No.: B13524555
CAS No.: 270902-37-9
M. Wt: 208.24 g/mol
InChI Key: YGATYPBGNZFXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Quinolinesulfonamide is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a sulfonamide group attached to the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-quinolinesulfonamide typically involves the acylation of aminoquinoline followed by complexation with metal acetates or chlorides. One common method includes the reaction between 2-(N-tosylamido)benzothioates and activated alkynes in the presence of triphenylphosphine as a catalyst . Another method involves the use of aromatic amines and diethyl acetylenedicarboxylate through hydroamination followed by an intramolecular Friedel–Crafts reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Quinolinesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hantzsch esters, catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Quinolinesulfonamide is unique due to its combined structural features of quinoline and sulfonamide, which confer a broad spectrum of biological activities. Its ability to form hybrid molecules with other pharmacophores further enhances its therapeutic potential .

Properties

CAS No.

270902-37-9

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

quinoline-4-sulfonamide

InChI

InChI=1S/C9H8N2O2S/c10-14(12,13)9-5-6-11-8-4-2-1-3-7(8)9/h1-6H,(H2,10,12,13)

InChI Key

YGATYPBGNZFXPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.